![molecular formula C19H19BrN6O2 B2398682 (5-溴吡啶-3-基)(4-(5-(5-乙基-1,2,4-恶二唑-3-基)吡啶-2-基)哌嗪-1-基)甲苯酮 CAS No. 1234803-69-0](/img/structure/B2398682.png)
(5-溴吡啶-3-基)(4-(5-(5-乙基-1,2,4-恶二唑-3-基)吡啶-2-基)哌嗪-1-基)甲苯酮
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Molecular Structure Analysis
The molecular structure of this compound is likely to be quite complex due to the presence of multiple rings and functional groups. The bromopyridine, oxadiazole, and piperazine rings will contribute to the three-dimensionality of the molecule .
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. Bromopyridines are typically solid at room temperature .
科学研究应用
- Researchers have explored this compound as a potential treatment for type II diabetes mellitus. Specifically, they investigated its inhibitory effects against α-glucosidase, an enzyme crucial in managing blood glucose levels .
- Pyrimidine derivatives, including those containing 5-bromopyridine and thiourea motifs, have exhibited antibacterial properties in previous studies .
Type II Diabetes Mellitus Treatment
Antibacterial Activity
Antitumor Effects
Antifungal Properties
Carbonic Anhydrase Inhibition
未来方向
作用机制
Target of Action
The primary target of this compound is the enzyme α-glucosidase . This enzyme plays a crucial role in the digestion of carbohydrates and is a key player in the management of type II diabetes mellitus .
Mode of Action
The compound interacts with α-glucosidase, inhibiting its activity . This inhibition results in a decrease in the breakdown of complex carbohydrates into glucose, thereby reducing postprandial hyperglycemia, a common issue in type II diabetes .
Biochemical Pathways
The compound affects the carbohydrate digestion pathway by inhibiting α-glucosidase . This inhibition disrupts the breakdown of complex carbohydrates into glucose, reducing the amount of glucose that enters the bloodstream and thereby managing blood glucose levels .
Result of Action
The inhibition of α-glucosidase by this compound leads to a decrease in postprandial hyperglycemia . This can help manage blood glucose levels in individuals with type II diabetes, potentially reducing the risk of diabetes-related complications .
属性
IUPAC Name |
(5-bromopyridin-3-yl)-[4-[5-(5-ethyl-1,2,4-oxadiazol-3-yl)pyridin-2-yl]piperazin-1-yl]methanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19BrN6O2/c1-2-17-23-18(24-28-17)13-3-4-16(22-11-13)25-5-7-26(8-6-25)19(27)14-9-15(20)12-21-10-14/h3-4,9-12H,2,5-8H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ALKLFALDVNFVPO-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NC(=NO1)C2=CN=C(C=C2)N3CCN(CC3)C(=O)C4=CC(=CN=C4)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19BrN6O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(5-Bromopyridin-3-yl)(4-(5-(5-ethyl-1,2,4-oxadiazol-3-yl)pyridin-2-yl)piperazin-1-yl)methanone |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。